Tris(4-isopropylphenyl) phosphate

Plasticizer efficiency Low-temperature flexibility PVC compounding

Tris(4-isopropylphenyl) phosphate (TIPPP; IPPP; CAS 26967-76-0) is an isopropylated triaryl phosphate ester belonging to the organophosphate flame-retardant/plasticizer class. It is a halogen-free, water-insoluble liquid (density ~1.108–1.183 g/cm³, boiling point ~245 °C at 4 mmHg) used predominantly in flexible PVC, polyurethane foams, synthetic rubber, and engineering resin formulations.

Molecular Formula C27H33O4P
Molecular Weight 452.5 g/mol
CAS No. 26967-76-0
Cat. No. B1345761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-isopropylphenyl) phosphate
CAS26967-76-0
Molecular FormulaC27H33O4P
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C
InChIInChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3
InChIKeyANVREEJNGJMLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-isopropylphenyl) phosphate (CAS 26967-76-0) Procurement-Specification and Comparator Landscape


Tris(4-isopropylphenyl) phosphate (TIPPP; IPPP; CAS 26967-76-0) is an isopropylated triaryl phosphate ester belonging to the organophosphate flame-retardant/plasticizer class . It is a halogen-free, water-insoluble liquid (density ~1.108–1.183 g/cm³, boiling point ~245 °C at 4 mmHg) used predominantly in flexible PVC, polyurethane foams, synthetic rubber, and engineering resin formulations [1]. Industrial grades are typically supplied as mixtures of positional isomers (predominantly meta- and para-monoisopropylphenyl phosphates) and are differentiated from legacy triaryl phosphates—such as triphenyl phosphate (TPHP), tricresyl phosphate (TCP), and cresyl diphenyl phosphate—by both their processing rheology and their biological response profiles [2].

Why Tris(4-isopropylphenyl) phosphate Cannot Be Simply Replaced by Another Triaryl Phosphate: The Isomer-Performance Link


Isopropylated triphenyl phosphates are not single-compound products; their performance as plasticizers and flame retardants is exquisitely sensitive to the positional isomer distribution of the isopropyl substituent on the aromatic ring [1]. A meta/para isomer ratio shifted toward ≥50% meta-isopropylphenyl content, combined with >90% mono-substitution, delivers a unique balance of plasticizer efficiency, low-temperature flexibility, and plastisol viscosity stability that is not replicated by triphenyl phosphate or tricresyl phosphate [2]. Substituting a generic “triaryl phosphate” without controlling for this isomer fingerprint can result in a >10× shorter gel time during PVC processing, higher smoke density, and altered endocrine bioactivity that presents a different risk profile in regulated applications [3].

Tris(4-isopropylphenyl) phosphate Differential Evidence Guide: Quantified Advantages vs. Established Triaryl Phosphate Comparators


Meta-Rich Isomer Profile Delivers Up to 25% Higher Plasticizer Efficiency with Superior Low-Temperature Flexibility

In a direct head-to-head comparison of PVC plasticizer formulations (60 phr plasticizer, 100 phr Geon 101 EP resin), the tris(isopropylphenyl) phosphate product with ≥90% monoisopropylphenyl content and a meta-isomer fraction of ~70% (Product of Ex. 1, US 3,936,410) exhibited a 100% Modulus of 1846 psi, compared with 1475 psi for cresyl diphenyl phosphate (Comparison A), 1727 psi for an isomerization-preceding isopropylphenyl phosphate (Comparison B), and 1528 psi for tricresyl phosphate (Comparison C) [1]. This represents a 20–25% increase in stiffness at equivalent plasticizer loading, indicating superior plasticizer efficiency. The ChIMIA review further establishes that ortho-isopropyl substitution, accompanied by un-substituted phenyl groups, is the preferred structural motif for maximizing low-temperature flexibility [2].

Plasticizer efficiency Low-temperature flexibility PVC compounding

Plastisol Viscosity Stability: >120-Minute Gel Time Enables Extended Processing Windows vs. <30 Minutes for Legacy Triaryl Phosphates

Using a General Electric gel timer at 65°C, standard PVC plastisol formulations (88 phr plasticizer, 1.5 phr Ba/Cd stabilizer) prepared with the isomer-optimized tris(isopropylphenyl) phosphate (Product of Ex. 1) required >120 minutes to reach a semi-gel state, whereas formulations using isopropylphenyl phosphate prior to isomer optimization (Comparison B) gelled in 27 minutes, tricresyl phosphate (Comparison C) in 8 minutes, and cresyl diphenyl phosphate (Comparison A) in only 5 minutes [1]. The >4× extension of gel time translates directly to broader processing latitude for spread-coating and dip-coating operations where premature gelation causes production defects and equipment downtime .

Plastisol rheology Gel time Coated textiles PVC processing

Reduced Smoke Generation: ~4% Lower Maximum Smoke Density than Cresyl Diphenyl Phosphate at Comparable Oxygen Index

In the ASTM D-2843 flame-retardance evaluation, the isomer-optimized tris(isopropylphenyl) phosphate formulation achieved an Oxygen Index of 28.6 with a Smoke Max Density of 93%, compared with cresyl diphenyl phosphate (Comparison A) at OI 29.6 / Smoke 97%, isopropylphenyl phosphate pre-isomerization (Comparison B) at OI 29.6 / Smoke 95%, and tricresyl phosphate (Comparison C) at OI 29.9 / Smoke 96% [1]. While the Oxygen Index is marginally lower (28.6 vs. 29.6–29.9), the Smoke Density Rating (10-min) is 76.5 for the target compound vs. 82.3–79.8 for the comparators, indicating a meaningful reduction in smoke opacity during the critical early phase of fire [1]. This profile is consistent with the halogen-free, char-forming mechanism described for isopropylated triaryl phosphates [2].

Flame retardancy Smoke suppression PVC fire safety Oxygen index

Opposing Endocrine Activity Profile: IPPP Increases Adrenal Cortisol and Aldosterone Output While TPHP and TMPP Suppress It

In a comparative in vitro study using H295R human adrenal cells, basal cortisol and aldosterone production was significantly increased by exposure to isopropylated triphenyl phosphate (IPPP), whereas exposure to triphenyl phosphate (TPHP) or tris(methylphenyl) phosphate (TMPP) decreased production of both hormones; the response to forskolin stimulation was not affected by any of the OPEs tested [1]. This divergent directionality of effect indicates that IPPP engages steroidogenic pathways differently from structurally similar triaryl phosphates, and the effect was best explained by alterations in STAR (steroidogenic acute regulatory protein) expression [1]. In a parallel HepG2 liver cell study, IPPP ranked among the most potent of six OPEs tested (alongside TPHP and TBOEP), but uniquely reduced the co-localization of lipid droplets (PLIN2), lysosomes (LAMP1), and autophagosomes (p62), indicating a distinct disruption of autophagy not observed with TMPP, TCIPP, or TDCIPP [2].

Endocrine disruption Adrenal steroidogenesis H295R assay Toxicological differentiation

Environmental Persistence: 0% Ready Biodegradability (28-Day MITI Test) and Moderate Bioconcentration Potential Necessitate Lifecycle Management

In the standardized MITI (Ministry of International Trade and Industry, Japan) ready biodegradability test, tris(p-isopropylphenyl)phosphate showed 0% degradation by BOD over 28 days at 100 mg/L substance concentration with 30 mg/L activated sludge inoculum, classifying it as not readily biodegradable [1]. The bioconcentration factor (BCF) measured in common carp (Cyprinus carpio) over six weeks was 6.9–17 at a water concentration of 2 mg/L and 20–43 at 0.2 mg/L, indicating low-to-moderate bioaccumulation potential [1]. By comparison, triphenyl phosphate (TPHP) exhibits a reported BCF of 573–561 in rainbow trout and fathead minnow, while tri-p-cresyl phosphate reaches 1420–928 [2]. The lower BCF of IPPP relative to some legacy triaryl phosphates is offset by its complete recalcitrance to aerobic microbial degradation, meaning that environmental exposure duration—rather than peak tissue concentration—becomes the primary risk-driver requiring assessment .

Environmental fate Biodegradation Bioaccumulation MITI test

Viscosity-Grade Customization: IPPP35 (8.6% P, 42–50 mPa·s) to IPPP95 (7.6% P, 95–114 mPa·s) Enables Application-Tailored Selection

Commercial tris(isopropylphenyl) phosphate is available in graded viscosity/purity profiles that enable formulators to match rheology to process requirements without changing chemistry. IPPP35 provides the lowest viscosity (42–50 mPa·s at 25°C) with the highest phosphorus content (8.6%), making it optimal for low-viscosity plastisol coating operations where maximum flame-retardant element loading is desired . IPPP50 offers intermediate viscosity (48–76 mPa·s) and phosphorus (8.1%), while IPPP65 (64–76 mPa·s, 8.1% P) and IPPP95 (95–114 mPa·s, 7.6% P) provide progressively higher viscosity for applications requiring reduced plasticizer migration and greater permanence [1]. This intra-class tunability is not available with single-specification triaryl phosphates such as TPHP or TCP, where viscosity is effectively fixed by molecular structure .

Viscosity specification Phosphorus content Grade selection PVC plastisol

Tris(4-isopropylphenyl) phosphate (26967-76-0) Optimal Deployment Scenarios Based on Quantified Differentiation


High-Speed PVC Spread-Coating and Dip-Coating Operations Requiring Extended Plastisol Pot Life

For manufacturers of coated textiles, synthetic leather, and conveyor belts using knife-over-roll or dip-coating processes, the >120-minute gel time of isomer-optimized tris(isopropylphenyl) phosphate (vs. 5–27 minutes for cresyl diphenyl phosphate or tricresyl phosphate) directly prevents pre-gelation in coating troughs and on equipment surfaces, enabling multi-shift continuous production without line stoppages for cleaning. This advantage is most pronounced with the low-viscosity IPPP35 or IPPP50 grades, which additionally maximize phosphorus loading for flame retardancy [1].

Flame-Retardant PVC Formulations Prioritizing Smoke Suppression for Mass Transit and Building Interiors

In applications governed by EN 45545 (railway) or ASTM E662 (building) smoke density limits, the ~4% absolute reduction in maximum smoke density and 5.8-point improvement in 10-minute smoke density rating vs. cresyl diphenyl phosphate—achieved without halogenated synergists—makes tris(isopropylphenyl) phosphate a strategically advantageous choice. Formulators can target the IPPP65 or IPPP95 grades to further reduce plasticizer volatility and migration, enhancing long-term fire-performance retention in installed materials [2].

Regulatory-Sensitive Polymer Applications Where Triaryl Phosphate Class Read-Across Is Inappropriate for Endocrine Safety Assessment

Because IPPP exhibits a directionally opposite effect on adrenal cortisol/aldosterone production compared to TPHP and TMPP in H295R cells, products intended for consumer-contact applications (e.g., furniture foam, electronic device enclosures) where endocrine activity is under regulatory scrutiny should be formulated with IPPP as a distinct entity. Its toxicological profile, including disruption of autophagy in HepG2 liver cells, requires compound-specific safety data rather than extrapolation from the broader organophosphate ester class, supporting more defensible regulatory submissions [3].

Environmental Exposure-Driven Product Stewardship Programs Focused on Wastewater and Sediment Monitoring

Given the 0% ready biodegradability (MITI 28-day test) and the low-to-moderate BCF (6.9–43 in carp) of tris(isopropylphenyl) phosphate, environmental risk management programs for IPPP-containing articles should emphasize containment of industrial wastewater effluents and monitoring of sediment compartments rather than solely setting fish-tissue residue limits (which are more critical for the high-BCF comparators TPHP and tri-p-cresyl phosphate). This shifts the procurement value proposition toward suppliers who can provide documented effluent management support and certified environmental release data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(4-isopropylphenyl) phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.